2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol
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Overview
Description
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is a complex organic compound that belongs to the class of naphthotriazoles This compound is characterized by the presence of a naphthalene ring fused with a triazole ring and an octylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol typically involves the reaction of 2-hydroxynaphthalene with an appropriate triazole derivative under specific conditions. One common method includes the use of acetohydroxamic acid as a catalyst under microwave heating at 80°C . The reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced naphthotriazole derivatives.
Substitution: Formation of alkylated phenol derivatives.
Scientific Research Applications
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in managing diabetes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is unique due to its specific structural features, including the octylphenol moiety, which imparts distinct chemical properties and potential applications. Its ability to act as a PTP1B inhibitor sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic use.
Properties
CAS No. |
138615-32-4 |
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Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-benzo[e]benzotriazol-2-yl-4-octylphenol |
InChI |
InChI=1S/C24H27N3O/c1-2-3-4-5-6-7-10-18-13-16-23(28)22(17-18)27-25-21-15-14-19-11-8-9-12-20(19)24(21)26-27/h8-9,11-17,28H,2-7,10H2,1H3 |
InChI Key |
FCQFHRWENJBGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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